3-Bromo-4-ethoxypyridine 1-oxide 3-Bromo-4-ethoxypyridine 1-oxide
Brand Name: Vulcanchem
CAS No.: 17117-16-7
VCID: VC8460940
InChI: InChI=1S/C7H8BrNO2/c1-2-11-7-3-4-9(10)5-6(7)8/h3-5H,2H2,1H3
SMILES: CCOC1=C(C=[N+](C=C1)[O-])Br
Molecular Formula: C7H8BrNO2
Molecular Weight: 218.05 g/mol

3-Bromo-4-ethoxypyridine 1-oxide

CAS No.: 17117-16-7

Cat. No.: VC8460940

Molecular Formula: C7H8BrNO2

Molecular Weight: 218.05 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-ethoxypyridine 1-oxide - 17117-16-7

Specification

CAS No. 17117-16-7
Molecular Formula C7H8BrNO2
Molecular Weight 218.05 g/mol
IUPAC Name 3-bromo-4-ethoxy-1-oxidopyridin-1-ium
Standard InChI InChI=1S/C7H8BrNO2/c1-2-11-7-3-4-9(10)5-6(7)8/h3-5H,2H2,1H3
Standard InChI Key AWRFCKJQVLLLKH-UHFFFAOYSA-N
SMILES CCOC1=C(C=[N+](C=C1)[O-])Br
Canonical SMILES CCOC1=C(C=[N+](C=C1)[O-])Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted with bromine (C3), ethoxy (C4), and an N-oxide group. The planar aromatic system is polarized due to the electron-withdrawing N-oxide group, which enhances electrophilic substitution reactivity at specific positions. The SMILES notation (CCOC1=C(C=N+[O-])Br) and InChIKey (AWRFCKJQVLLLKH-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name3-bromo-4-ethoxy-1-oxidopyridin-1-ium
Molecular FormulaC₇H₈BrNO₂
Molecular Weight218.05 g/mol
CAS Registry Number17117-16-7
SMILESCCOC1=C(C=N+[O-])Br
InChIKeyAWRFCKJQVLLLKH-UHFFFAOYSA-N

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A plausible route involves:

  • Oxidation of 4-ethoxypyridine to the N-oxide using H₂O₂ in acetic acid (90% yield) .

  • Bromination at the 3-position via electrophilic substitution with Br₂ in a polar solvent (e.g., DCM), facilitated by the N-oxide’s directing effects.

This mirrors the synthesis of 3-bromo-4-methoxypyridine 1-oxide, where nitration and halogenation steps achieve regioselectivity . Modifying the etherification step (using ethanol instead of methanol) would yield the ethoxy derivative.

Table 2: Synthetic Steps and Yields (Hypothetical)

StepReactionReagents/ConditionsYield
1Pyridine N-oxidationH₂O₂, CH₃CO₂H, 60°C90%
2Ethoxy group introductionNaOEt, EtOH, reflux85%
3BrominationBr₂, DCM, 0°C→RT78%

Industrial Production

Continuous flow reactors could optimize bromination by enhancing heat transfer and reducing side reactions. Purification via recrystallization (ethanol/water) or chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Reactivity and Applications

Chemical Reactivity

The N-oxide group activates the ring toward electrophilic substitution, while the ethoxy group exerts steric and electronic effects. Key reactions include:

  • Nucleophilic aromatic substitution at C3 (bromine displacement by amines or thiols).

  • Reduction of N-oxide to pyridine using PCl₃ or TiCl₃, enabling downstream functionalization .

Pharmaceutical Intermediates

Though direct applications are sparsely documented, structurally similar N-oxide derivatives are precursors to proton pump inhibitors (e.g., omeprazole) and kinase inhibitors. The ethoxy group may enhance metabolic stability compared to methoxy analogs .

Table 3: Comparison with Analogous Compounds

CompoundSubstituentsKey Application
3-Bromo-4-ethoxypyridine 1-oxideBr, OEt, N-oxideSynthetic intermediate
3-Bromo-4-methoxypyridineBr, OMeAgrochemical synthesis
4-Chloropyridine 1-oxideCl, N-oxidePharmaceutical precursor

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~1260 cm⁻¹ (N-O stretch) and ~1040 cm⁻¹ (C-O-C ether stretch) .

  • NMR (¹H): δ 1.4 (t, 3H, OCH₂CH₃), δ 4.1 (q, 2H, OCH₂), δ 7.2–8.3 (pyridine-H) .

  • Mass Spectrometry: Molecular ion at m/z 218 (M⁺), with fragments at m/z 199 (M⁺–Br) .

Patent Landscape

The WIPO Patentscope database lists patents referencing the InChIKey (AWRFCKJQVLLLKH-UHFFFAOYSA-N), indicating applications in organic electronics and medicinal chemistry . Specific claims remain confidential, but analogous patents highlight uses in ligand design and cross-coupling reactions .

Future Directions

  • Biological Screening: Evaluate antimicrobial/anticancer activity given the prevalence of halogenated N-oxides in drug discovery.

  • Catalytic Applications: Explore use in Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig) as a directing group.

  • Sustainability: Develop greener bromination methods (e.g., electrochemical or enzymatic).

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